Pentaamminechlororuthenium(iii)chloride
Description
Significance within Ruthenium Coordination Chemistry
The significance of pentaamminechlororuthenium(III) chloride in ruthenium coordination chemistry is multifaceted. It serves as a crucial starting material for the synthesis of a wide array of other ruthenium complexes. chemimpex.com The chloride ligand in the coordination sphere can be substituted by various other ligands, allowing for the systematic study of ligand effects on the electronic and reactive properties of the ruthenium center. evitachem.com This has been particularly important in the development of ruthenium-based catalysts, where the fine-tuning of the ligand environment is critical for achieving desired reactivity and selectivity in organic synthesis. chemimpex.com
Furthermore, the redox properties of the pentaamminechlororuthenium(III) cation have been extensively studied. The ability of the ruthenium center to exist in both +2 and +3 oxidation states is central to its role in electron transfer reactions, a fundamental process in many chemical and biological systems. evitachem.com Research involving this compound has provided valuable insights into the mechanisms of both inner-sphere and outer-sphere electron transfer.
Historical Context of Ruthenium Ammine Complexes in Coordination Chemistry
The study of ruthenium ammine complexes has a rich history that is deeply intertwined with the development of modern inorganic chemistry. The pioneering work of Henry Taube in the mid-20th century on the electron transfer reactions of metal complexes, for which he was awarded the Nobel Prize in Chemistry in 1983, heavily featured ruthenium ammine complexes. These compounds proved to be ideal model systems for studying how electrons are transferred between metal ions in solution.
Taube's research demonstrated that the nature of the ligands surrounding the metal centers plays a crucial role in mediating the rate of electron transfer. Ruthenium ammine complexes, with their well-defined structures and substitution-inert nature, allowed for controlled experiments that elucidated the fundamental principles of these reactions. This foundational work laid the groundwork for our current understanding of redox processes in chemistry and biology and established ruthenium ammine complexes as essential tools in the field of coordination chemistry.
Properties
Molecular Formula |
C5H9Cl3NO5Ru |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
chlororuthenium(2+);2,3,4-trihydroxy-5-oxopentanamide;dichloride |
InChI |
InChI=1S/C5H9NO5.3ClH.Ru/c6-5(11)4(10)3(9)2(8)1-7;;;;/h1-4,8-10H,(H2,6,11);3*1H;/q;;;;+3/p-3 |
InChI Key |
ZXJHVVZRTZHLAV-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)C(C(C(C(=O)N)O)O)O.[Cl-].[Cl-].Cl[Ru+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Pentaamminechlororuthenium Iii Chloride
Established Preparative Routes for Pentaamminechlororuthenium(III) Chloride
The synthesis of pentaamminechlororuthenium(III) chloride typically commences from ruthenium(III) chloride (RuCl₃). evitachem.com The core of the synthesis involves the coordination of five ammonia (B1221849) (NH₃) ligands and one chloride (Cl⁻) ion to the ruthenium(III) center. evitachem.com The general method involves the reaction of ruthenium(III) chloride with an excess of ammonia in an aqueous solution, often under controlled heating to facilitate the stepwise replacement of ligands. evitachem.com
Several specific methodologies have been developed to optimize the preparation of this complex. These routes primarily differ in the choice of reagents and reaction conditions.
| Synthetic Route | Precursor | Key Reagents | Reaction Conditions | Typical Yield |
| Direct Ammination | Ruthenium(III) chloride trihydrate (RuCl₃·xH₂O) | Excess ammonia (5–10 eq.) | Aqueous or alcoholic media, heated at 80–90°C under reflux. | 75-80% researchgate.net |
| Reductive Amination | Ruthenium(III) chloride (RuCl₃) | Hydrazine (N₂H₄) and ammonia | Hydrazine reduces Ru(III) to Ru(II) to facilitate rapid ammine coordination, followed by oxidation. | Not specified |
In the direct ammination process, ruthenium(III) chloride is dissolved, and an ammonia solution is added under controlled conditions, followed by stirring and heating to drive the reaction to completion. evitachem.com This process involves the sequential substitution of chloride or aqua ligands with ammonia molecules, passing through transient ammine-chloro intermediates. A variation of this method involves purification by recrystallization from concentrated hydrochloric acid, yielding a product with high purity. researchgate.net
Pentaamminechlororuthenium(III) Chloride as a Precursor in the Synthesis of Novel Ruthenium Complexes
The reactivity of the ligands in the pentaamminechlororuthenium(III) cation, particularly the chloride ion, makes it a valuable precursor for creating a range of ruthenium complexes through ligand substitution reactions. chemimpex.com
Preparation of Pentaamine(dinitrogen)ruthenium(II) Chloride
A historically significant application of pentaamminechlororuthenium(III) chloride is in the synthesis of pentaamine(dinitrogen)ruthenium(II) chloride, [Ru(NH₃)₅(N₂)]Cl₂. wikipedia.orgwikiwand.com This compound was the first discovered complex containing a dinitrogen (N₂) molecule bound to a metal center. wikipedia.orgwikiwand.com
[Ru(NH₃)₅Cl]Cl₂ + NaN₃ → [Ru(NH₃)₅N₂]Cl₂ + ... wikipedia.org
This dinitrogen complex is noted for its stability in aqueous solutions. wikipedia.orgwordpress.com The bond between the ruthenium(II) center and the dinitrogen ligand is stabilized by pi backbonding, where the metal's d-electrons are donated into the π* orbitals of the N₂ molecule. wikipedia.org
Synthesis of Mixed-Valence Ruthenium Coordination Compounds
Pentaamminechlororuthenium(III) chloride is also a key building block for constructing mixed-valence coordination compounds, where ruthenium exists in multiple oxidation states (e.g., Ru(II) and Ru(III)) within the same molecule. These compounds are of interest for their unique electronic properties.
An example is the fabrication of a self-assembled film of pentaamminechlororuthenium(III) hexacyanoruthenate(II). oup.com This Class II mixed-valence compound, with the formula Na[[Ru(NH₃)₅]-CN-[Ru(CN)₅]], is formed from the reaction of the pentaamminechlororuthenium(III) cation with a hexacyanoruthenate(II) anion. oup.com The resulting complex features a cyanide bridge linking the two ruthenium centers, facilitating electronic communication between the Ru(III) and Ru(II) sites. oup.com The synthesis of such bridged complexes highlights the utility of [Ru(NH₃)₅Cl]Cl₂ as a precursor for creating elaborate, electronically interesting molecular architectures.
Structural Elucidation and Advanced Spectroscopic Characterization of Pentaamminechlororuthenium Iii Chloride
X-Ray Diffraction Analysis for Crystal and Molecular Structure
The central feature of the compound is the complex cation, [Ru(NH3)5Cl]2+. In this cation, the ruthenium(III) ion is octahedrally coordinated to five ammonia (B1221849) (NH3) ligands and one chloride (Cl-) ligand. This results in a pseudo-octahedral geometry with C4v symmetry.
The crystal structure of the isomorphous nitrate (B79036) salt, Ru(NH3)5Cl2, has been fully characterized and provides a reliable model for the structure of the chloride salt. pleiades.online The analysis reveals a tetragonal crystal system with the space group I4. pleiades.online The unit cell parameters for this analogue are detailed in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4 |
| a (Å) | 7.5811(6) |
| b (Å) | 7.5811(6) |
| c (Å) | 10.5352(14) |
| Volume (Å3) | 605.49(11) |
| Z (Formula units per cell) | 2 |
Structural studies of related double complex salts, such as [Ru(NH3)5Cl]2[OsCl6]Cl2 and [Ru(NH3)5Cl][IrCl6], further corroborate the octahedral coordination geometry of the [Ru(NH3)5Cl]2+ cation. researchgate.netresearchgate.net These studies confirm the stability and well-defined structure of this complex ion across different crystalline environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The characterization of ruthenium(III) compounds by nuclear magnetic resonance (NMR) spectroscopy is non-trivial due to the paramagnetic nature of the metal center. nih.gov The Ru(III) ion has a low-spin d5 electron configuration, which results in one unpaired electron. This unpaired spin significantly influences the NMR spectra of the coordinated ligands, leading to large chemical shift ranges and substantial line broadening, which can complicate spectral interpretation. nih.govbohrium.com
The chemical shift (δ) observed for a nucleus in a paramagnetic complex is the sum of two components: the orbital (diamagnetic) shift and the hyperfine (paramagnetic) shift. The hyperfine shift, which often dominates, arises from the interaction of the nucleus with the unpaired electron spin density. It is further divided into two contributions: the Fermi contact shift and the pseudocontact shift. nih.gov
Fermi Contact Shift: This is a through-bond effect resulting from the transfer of unpaired electron spin density from the metal's d-orbitals to the s-orbitals of the ligand atoms.
Pseudocontact Shift: This is a through-space dipolar interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal center.
For the [Ru(NH3)5Cl]2+ cation, the protons of the ammine ligands are expected to exhibit significant hyperfine shifts. Studies on the related [Ru(NH3)6]3+ ion have shown that both contact and pseudocontact mechanisms contribute to the total shift of the ammine protons. researchgate.net The temperature dependence of the paramagnetic shift can be used to separate these contributions, as the hyperfine shift typically follows the Curie law (1/T dependence). nih.gov However, Ru(III) complexes can also exhibit temperature-independent paramagnetic contributions due to second-order Zeeman effects. nih.gov The interpretation of these complex spectra is often aided by relativistic density functional theory (DFT) calculations, which can predict the paramagnetic shifts and help in assigning resonances. nih.govbohrium.com
Isotopic substitution within the ligands of a paramagnetic complex can induce small but measurable changes in the hyperfine shifts of other nuclei, providing deep insights into bonding and electronic structure. A detailed study on a cyanide-bridged complex containing the [Ru(NH3)5]3+ moiety demonstrated the remarkable sensitivity of long-range hyperfine shifts to H/D substitution in the ammine ligands. nih.govresearchgate.net
When the ammine protons are replaced with deuterium (B1214612) (D), the vibrational properties of the Ru-N bond are altered. This change affects the π-donor character of the ammine ligand; specifically, ND3 is a weaker π-donor than NH3. nih.gov This subtle electronic perturbation alters the tetragonal component of the ligand field at the Ru(III) center. The change in the ligand field, in turn, modifies the magnetic anisotropy of the complex and thus the pseudocontact shift experienced by other nuclei, even those several bonds away. nih.gov
In the studied complex, it was found that deuteration of an ammine ligand trans to the cyanide bridge caused an upfield (negative) hyperfine shift on remote cyclopentadienyl (B1206354) protons, while deuteration of a cis ammine ligand caused a downfield (positive) shift. nih.gov A single deuteration in an axial ammine was found to increase the tetragonal field parameter by +2.8 cm-1, whereas a single deuteration in an equatorial ammine decreased it by -1.5 cm-1. nih.gov This phenomenon highlights that isotopic effects on hyperfine shifts can serve as a sensitive probe of hyperconjugation and π-bonding interactions between a paramagnetic metal center and its ligands.
Infrared (IR) and Electronic Absorption Spectroscopy for Vibrational and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information on the bonding and electronic structure of Pentaamminechlororuthenium(III) Chloride.
Infrared (IR) Spectroscopy The IR spectrum of the complex reveals characteristic vibrational modes associated with the ammine and chloride ligands, as well as the ruthenium-ligand bonds. Assignments for the primary absorption bands have been made based on studies of this and related ammine complexes. cdnsciencepub.comresearchgate.net A strong, sharp band observed in the far-infrared region is definitively assigned to the Ru-Cl stretching vibration. cdnsciencepub.com The Ru-N stretching vibrations are observed at higher frequencies. cdnsciencepub.comresearchgate.net The various vibrational modes of the coordinated ammonia ligands, including stretching, deformation, and rocking, are also clearly identifiable.
Interactive Table 1: Infrared (IR) Vibrational Frequencies for Pentaamminechlororuthenium(III) Chloride
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(NH) | 3290, 3232, 3181 | N-H Stretching |
| δ(NH₃) | 1614 | NH₃ Asymmetric Deformation |
| δ(NH₃) | 1305 | NH₃ Symmetric Deformation |
| ρ(NH₃) | 806 | NH₃ Rocking |
| ν(Ru-N) | 440-490 | Ruthenium-Nitrogen Stretching |
Electronic Absorption Spectroscopy The electronic absorption (UV-Visible) spectrum of Pentaamminechlororuthenium(III) Chloride in aqueous solution is characterized by distinct absorption bands corresponding to electronic transitions within the complex. These transitions are typically categorized as either d-d transitions (ligand field transitions) or charge-transfer transitions. For a Ru(III) d⁵ complex, d-d transitions are spin-forbidden and thus generally weak. The more intense bands are typically assigned to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal d-orbital. The electronic absorption spectrum shows two main bands in the ultraviolet region. researchgate.net
Interactive Table 2: Electronic Absorption Data for Pentaamminechlororuthenium(III) Chloride
| Wavenumber (cm⁻¹) | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Tentative Assignment |
|---|---|---|---|
| 30520 | 328 | 1256 | Cl(π) → Ru(d) LMCT |
Reactivity and Reaction Mechanisms of Pentaamminechlororuthenium Iii Chloride
Ligand Substitution Reactions
Ligand substitution in pentaamminechlororuthenium(III) chloride involves the replacement of the chloride ligand or, under more forcing conditions, the ammine ligands. The mechanisms of these reactions are central to understanding the synthesis of other ruthenium complexes.
The replacement of the chloride ligand by a water molecule, known as aquation or acid hydrolysis, is a fundamental reaction for [Ru(NH₃)₅Cl]²⁺ in aqueous solution.
[Ru(NH₃)₅Cl]²⁺ + H₂O ⇌ [Ru(NH₃)₅(H₂O)]³⁺ + Cl⁻
Kinetic studies of this spontaneous aquation in various aqueous-organic solvent mixtures have been conducted to elucidate the mechanism. rsc.org The rate of reaction shows a dependence on the ionizing power of the solvent, which is often correlated using the Grunwald-Winstein Y values. The linear relationship observed between the logarithm of the rate constant (log k) and Y values, with a gradient of approximately 0.25, suggests a dissociative interchange (Id) or a limiting dissociative (SN1) mechanism. rsc.org This indicates that the rate-determining step involves the cleavage of the Ruthenium-Chloride bond, forming a transient five-coordinate intermediate, [Ru(NH₃)₅]³⁺, which is then rapidly captured by a water molecule.
The reaction can be catalyzed by ions like Mercury(II) (Hg²⁺), which assists in the removal of the chloride ligand through the formation of a chloro-bridged intermediate, [(NH₃)₅Ru–Cl–Hg]⁴⁺. rsc.org
| Reaction Type | Mechanism | Key Feature |
| Spontaneous Aquation | Dissociative (SN1 or Id) | Ru-Cl bond breaking is the rate-determining step. rsc.org |
| Hg²⁺-Catalyzed Aquation | Pre-equilibrium | Formation of a Ru-Cl-Hg bridged intermediate. rsc.org |
The hydrolysis of pentaamminechlororuthenium(III) is significantly accelerated in basic conditions. The mechanism of base hydrolysis for d⁶ Cobalt(III) ammine complexes is well-established and provides a crucial point of comparison. For complexes like [Co(NH₃)₅Cl]²⁺, the reaction proceeds via the SN1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves a rapid pre-equilibrium where a hydroxide (B78521) ion deprotonates one of the ammine ligands to form a highly reactive amido-complex, [Co(NH₃)₄(NH₂)]²⁺. This conjugate base then readily dissociates the chloride ligand to form a five-coordinate intermediate, which subsequently adds a water molecule and re-protonates to yield the final hydroxo product, [Co(NH₃)₅(OH)]²⁺. The presence of acidic protons on the ammine ligands is essential for this mechanism.
In contrast, Ruthenium(III) ammine complexes undergo base hydrolysis at rates that are significantly faster than their Cobalt(III) counterparts. For instance, the specific rates of base hydrolysis for certain pentaammineruthenium(III) complexes have been shown to be approximately 100 times faster than the analogous Cobalt(III) complexes. This enhanced reactivity in Ruthenium(III) systems is attributed to the electronic structure of the Ru(III) center (a low-spin d⁵ ion), which can influence the acidity of the ammine protons and the stability of the intermediates formed.
| Complex Type | Relative Rate of Base Hydrolysis | Predominant Mechanism |
| Cobalt(III) Ammines | Base Rate (1x) | SN1CB |
| Ruthenium(III) Ammines | ~100x Faster | SN1CB or related pathways |
Electron Transfer and Redox-Coupled Reactions
As a transition metal complex, pentaamminechlororuthenium(III) chloride readily participates in electron transfer reactions, acting as an oxidizing agent. These redox processes are fundamental to its role in catalysis.
In an outer-sphere electron transfer reaction, the inner coordination shells of both the oxidant and reductant remain intact during the redox event. The electron tunnels from the reductant to the oxidant. The reduction of [Ru(NH₃)₅Cl]²⁺ and related ruthenium ammine complexes has been studied with various reducing agents.
Studies involving the reduction of [RuX(NH₃)₅]ⁿ⁺ complexes (where X can be Cl⁻, Br⁻, I⁻, H₂O, etc.) show that the mechanism can be either inner-sphere or outer-sphere depending on the nature of the ligand X and the reductant. For the reduction of halogeno-pentaammine complexes by U³⁺, the reactivity order is I > Br > Cl, which is suggestive of an inner-sphere mechanism where the halide acts as a bridging ligand. However, reductions of complexes like [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺ by the same reagent proceed via an outer-sphere pathway.
The kinetics of these reactions are often analyzed within the framework of Marcus Theory, which relates the rate of electron transfer to the thermodynamic driving force of the reaction and the reorganization energies of the reactants.
| Reaction | Reductant | Probable Mechanism |
| [Ru(NH₃)₆]³⁺ + U³⁺ | U³⁺ | Outer-sphere |
| [Ru(NH₃)₅Cl]²⁺ + U³⁺ | U³⁺ | Inner-sphere |
Pentaamminechlororuthenium(III) chloride is a key precursor for the synthesis of mixed-valence compounds, where two metal centers in different oxidation states are linked by a bridging ligand. A classic example is the Creutz-Taube ion, [(NH₃)₅Ru-(pyrazine)-Ru(NH₃)₅]⁵⁺, which contains both a Ru(II) and a Ru(III) center.
These mixed-valence systems often exhibit a characteristic absorption band in the near-infrared region of the electronic spectrum. This band, known as an intervalence charge transfer (IVCT) band, corresponds to the optical transfer of an electron from the reduced metal center to the oxidized one.
Ru(II)-L-Ru(III) + hν → Ru(III)-L-Ru(II)
The energy (EIT) and intensity of the IVCT band provide a powerful probe into the degree of electronic communication between the metal centers. According to the theoretical models developed by Hush, the properties of the IVCT band can be used to classify mixed-valence systems and to calculate parameters such as the electronic coupling element (HAB) and the reorganization energy (λ). The energy of the IVCT transition is sensitive to the nature of the bridging ligand, the terminal ligands, and the solvent environment.
Photochemical Transformations
The irradiation of pentaamminechlororuthenium(III) chloride with light of an appropriate wavelength can induce chemical reactions. evitachem.com These photochemical transformations typically involve ligand substitution or redox processes. chemimpex.com
For [Ru(NH₃)₅Cl]²⁺, photosubstitution reactions have been studied where light absorption promotes the exchange of the chloride ligand with a solvent molecule, a process known as photoaquation in water. evitachem.com The mechanism is often described by the population of a reactive excited state upon absorption of a photon. For d⁵ Ru(III), this typically involves excitation to a ligand-to-metal charge transfer (LMCT) state. This excited state can then either relax back to the ground state or evolve into a dissociative ligand-field state, leading to the cleavage of the Ru-Cl bond and subsequent ligand substitution.
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. These light-driven reactions are important in developing new synthetic routes and understanding energy transfer processes. chemimpex.com
Photosubstitution Reactions
Upon irradiation with ultraviolet or visible light, pentaamminechlororuthenium(III) chloride can undergo ligand substitution reactions, where either the chloride ion or an ammine ligand is replaced by a solvent molecule, typically water in aqueous solutions (photoaquation). The mechanism of these reactions is often understood in the context of ligand field (LF) theory, which describes the electronic structure of the complex.
Excitation into the ligand field bands of d⁶ metal complexes, such as those of rhodium(III), often leads to photoaquation. For instance, the irradiation of hexaamminerhodium(III), [Rh(NH₃)₆]³⁺, at 313 nm and 254 nm results in the aquation of an ammonia (B1221849) ligand with quantum yields of 0.075 and 0.07 mol/einstein, respectively. This suggests an efficient conversion from a higher energy state to a common reactive excited state. Similarly, for other rhodium(III) pentaammine complexes, photoaquation is a common outcome upon ligand field excitation.
For related ruthenium(II) ammine complexes, such as [Ru(NH₃)₅(py)]²⁺ (where py is pyridine), the quantum yield for the photoaquation of the pyridine (B92270) ligand upon irradiation of the metal-to-ligand charge-transfer (MLCT) band is dependent on the pH of the solution. This indicates the involvement of a short-lived intermediate or excited state that can undergo both acid-dependent and acid-independent reaction pathways.
| Complex | Excitation Wavelength (nm) | Leaving Ligand | Quantum Yield (Φ) |
| [Rh(NH₃)₆]³⁺ | 313 | NH₃ | 0.075 |
| [Rh(NH₃)₆]³⁺ | 254 | NH₃ | 0.07 |
| [Ru(NH₃)₅(py)]²⁺ | MLCT band | py | pH-dependent |
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) in pentaamminechlororuthenium(III) chloride can occur through various mechanisms, including intramolecular, intermolecular, and charge-transfer-to-solvent (CTTS) processes. These reactions involve the transfer of an electron from or to the ruthenium center upon photoexcitation.
One documented example involves an outer-sphere charge transfer (OSCT) between the [Ru(NH₃)₅Cl]²⁺ cation and the hexacyanoruthenate(II) anion, [Ru(CN)₆]⁴⁻. In this ion pair, excitation into the outer-sphere charge transfer band can induce photochemical reactions. This type of excitation involves the direct transfer of an electron from the donor ([Ru(CN)₆]⁴⁻) to the acceptor ([Ru(NH₃)₅Cl]²⁺) upon absorption of a photon. The resulting charge-separated state can then undergo further reactions.
Furthermore, the photochemistry of ruthenium(II) ammine complexes provides insights into charge-transfer-to-solvent (CTTS) transitions. For complexes like [Ru(NH₃)₆]²⁺, a higher energy absorption band is observed to be solvent-dependent, which is characteristic of a CTTS transition. This process involves the photo-promoted transfer of an electron from the metal complex to a localized orbital within the solvent cage. While this has been studied for the Ru(II) analogue, similar processes could be relevant for the Ru(III) complex under appropriate conditions.
In a different context, photoinduced electron transfer has been observed between a pyrazine-bridged ruthenium ammine complex, [Ru(NH₃)₅pz]²⁺, and another ruthenium complex, trans-RuCl( nih.govaneN₄)NO²⁺. In this system, photoexcitation of the [Ru(NH₃)₅pz]²⁺ complex leads to an electron or energy transfer to the nitrosyl complex, resulting in the release of nitric oxide. nih.gov This demonstrates the capability of ruthenium ammine complexes to participate in intermolecular PET processes.
Table 2: Examples of Photoinduced Electron Transfer in Ruthenium Ammine Systems
| System | Process | Mechanism | Outcome |
| [Ru(NH₃)₅Cl]²⁺ / [Ru(CN)₆]⁴⁻ | Intermolecular Electron Transfer | Outer-Sphere Charge Transfer | Photochemical Reaction |
| [Ru(NH₃)₆]²⁺ | Electron Transfer to Solvent | Charge-Transfer-to-Solvent | Solvent-dependent spectral shifts |
| [Ru(NH₃)₅pz]²⁺ / trans-RuCl( nih.govaneN₄)NO²⁺ | Intermolecular Electron/Energy Transfer | Photoexcitation followed by transfer | Nitric Oxide Release nih.gov |
Theoretical and Computational Chemistry Approaches for Pentaamminechlororuthenium Iii Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. For pentaamminechlororuthenium(III) chloride, DFT calculations are instrumental in determining its ground-state electronic structure, molecular geometry, and energetic properties.
DFT studies on related ruthenium(III) complexes reveal that the choice of functional and basis set is crucial for accurately predicting geometric parameters and bond energies. For the [Ru(NH₃)₅Cl]²⁺ cation, DFT optimizations typically confirm a pseudo-octahedral geometry around the ruthenium center. The Ru-N bond lengths to the ammine ligands are found to be nearly equivalent, while the Ru-Cl bond length is distinct, reflecting the different nature of the chloride ligand. A DFT study on a series of tris(β-diketonato)ruthenium(III) compounds has shown a correlation between the electronic properties of the ligands and the redox behavior of the complexes, which is also applicable to the distinct ligands in [Ru(NH₃)₅Cl]²⁺. researchgate.net
Energetic calculations using DFT can provide valuable data on the stability of the complex. The bond dissociation energies (BDEs) for the Ru-Cl and Ru-NH₃ bonds can be computed to assess the relative bond strengths. For instance, in a study of a similar Ru(II) complex, DFT was used to calculate the Ru-P bond dissociation energies, with the M06-L functional providing the best results. A similar approach can be applied to [Ru(NH₃)₅Cl]²⁺ to understand the lability of its ligands.
Furthermore, DFT is employed to calculate global chemical reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the chemical reactivity and stability of the complex.
Table 1: Calculated Global Reactivity Descriptors for a Representative Ru(III) Complex
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -8.25 |
| LUMO Energy | -4.50 |
| Energy Gap (ΔE) | 3.75 |
| Electronegativity (χ) | 6.375 |
| Chemical Potential (μ) | -6.375 |
| Chemical Hardness (η) | 1.875 |
| Chemical Softness (S) | 0.533 |
Note: These values are illustrative and based on typical DFT calculations for Ru(III) complexes. mdpi.com
Molecular Orbital Theory Applications for Bonding Description
Molecular Orbital (MO) theory provides a detailed picture of the bonding in pentaamminechlororuthenium(III) chloride by considering the interactions between the metal d-orbitals and the ligand group orbitals. The [Ru(NH₃)₅Cl]²⁺ cation has C₄ᵥ symmetry, which is a distortion from the ideal octahedral (Oₕ) symmetry of a [ML₆] complex. This reduction in symmetry lifts the degeneracy of some of the molecular orbitals.
In a simplified view, the five ammine ligands provide σ-donation from their nitrogen lone pairs to the ruthenium center. The chloride ligand can participate in both σ- and π-bonding. The π-interaction involves the filled p-orbitals of the chloride ion donating electron density to the partially filled t₂g-like orbitals of the ruthenium(III) center (a d⁵ ion).
A qualitative MO diagram for [Ru(NH₃)₅Cl]²⁺ can be constructed by considering the symmetry-adapted linear combinations (SALCs) of the ligand orbitals and their interaction with the ruthenium valence orbitals (4d, 5s, and 5p). The primary interactions involve the σ-orbitals of the ammine and chloride ligands with the ruthenium eg-like (d₂₂ and dₓ₂₋ᵧ₂) and a₁g-like (s) orbitals, and the π-orbitals of the chloride ligand with the ruthenium t₂g-like (dₓᵧ, dₓ₂, dᵧ₂) orbitals.
The resulting MO diagram shows a set of bonding orbitals, largely ligand in character, and a set of antibonding orbitals, primarily metal d-orbital in character. The five d-electrons of Ru(III) occupy the lowest available non-bonding or weakly antibonding orbitals, which are derived from the t₂g set of the parent octahedral complex. The presence of the chloride ligand, a weaker field ligand than ammonia (B1221849) and a π-donor, causes a splitting of these t₂g-like orbitals.
Ligand Field Theory Analysis for d-Orbital Splitting
Ligand Field Theory (LFT), an extension of crystal field theory that incorporates aspects of MO theory, is particularly useful for describing the electronic spectra and magnetic properties of transition metal complexes by focusing on the splitting of the d-orbitals. For the [Ru(NH₃)₅Cl]²⁺ cation, the C₄ᵥ symmetry dictates a specific d-orbital splitting pattern.
Starting from an octahedral environment where the five d-orbitals are split into a lower-energy t₂g triplet (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy eg doublet (d₂₂ and dₓ₂₋ᵧ₂), the replacement of one ammine ligand with a chloride ligand along the z-axis reduces the symmetry to C₄ᵥ. This causes further splitting of the degenerate d-orbital energy levels.
The d-orbitals with a z-component will be affected differently than those in the xy-plane. Specifically:
The eg set splits into a b₁ (dₓ₂₋ᵧ₂) and an a₁ (d₂₂) orbital. Since chloride is a weaker field ligand than ammonia, the d₂₂ orbital, which points towards the chloride ligand, is stabilized (lowered in energy) relative to the dₓ₂₋ᵧ₂ orbital, which points towards the four ammine ligands.
The t₂g set splits into an e (dₓ₂, dᵧ₂) and a b₂ (dₓᵧ) orbital. The chloride ligand, being a π-donor, raises the energy of the d-orbitals it interacts with via π-bonding (dₓ₂ and dᵧ₂). This results in the e set being destabilized (raised in energy) relative to the b₂ orbital.
The five d-electrons of the low-spin Ru(III) center will occupy these split orbitals, leading to an electronic configuration of (b₂)²(e)³ or (e)⁴(b₂)¹, depending on the precise energy ordering, which can be determined by detailed computational or spectroscopic studies.
Table 2: Qualitative d-Orbital Splitting in C₄ᵥ Symmetry for [Ru(NH₃)₅Cl]²⁺
| Parent Oₕ Orbital | C₄ᵥ Symmetry Label | Relative Energy |
|---|---|---|
| eg | b₁ (dₓ₂₋ᵧ₂) | Highest |
| a₁ (d₂₂) | Lower | |
| t₂g | e (dₓ₂, dᵧ₂) | Higher |
Computational Simulation of Spectroscopic Data (e.g., XAS, RIXS)
Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for simulating and interpreting the spectroscopic data of transition metal complexes. These simulations provide a direct link between the electronic structure and the experimentally observed spectra.
For pentaamminechlororuthenium(III) chloride, techniques like X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) can be simulated to probe the unoccupied and occupied molecular orbitals, respectively. A study on the valence-to-core RIXS of [Ru(NH₃)₅Cl]²⁺ has demonstrated the sensitivity of this technique to the ligand environment. The simulations, based on TD-DFT, were able to reproduce the experimental spectra and quantify the ligand field splitting energies. The study highlighted that additional spectral features appear in the RIXS spectrum of [Ru(NH₃)₅Cl]²⁺ compared to [Ru(NH₃)₆]³⁺, directly reflecting the change in the ligand field due to the substitution of an ammine with a chloride ligand.
Simulations of UV-Vis absorption spectra using TD-DFT can also be performed to understand the electronic transitions responsible for the color of the complex. chemimpex.com These calculations can predict the energies and intensities of ligand-field (d-d) transitions and ligand-to-metal charge transfer (LMCT) bands. For [Ru(NH₃)₅Cl]²⁺, LMCT transitions from the filled p-orbitals of the chloride ligand to the partially filled d-orbitals of the ruthenium center are expected to be a prominent feature.
Mechanistic Insights from Computational Modeling of Reactivity Pathways
Computational modeling is invaluable for elucidating the mechanisms of chemical reactions involving transition metal complexes. For pentaamminechlororuthenium(III) chloride, this includes studying ligand substitution, redox reactions, and photochemical processes.
The mechanism of ligand exchange reactions, such as the aquation of the chloride ligand, has been investigated for similar Ru(III) ammine complexes using a hybrid DFT and effective fragment potential (DFT/EFP) approach. These studies suggest that the reaction proceeds through an interchange mechanism with a dissociative character (Id). The calculations provide detailed information about the transition state geometry and the activation energy for the reaction. For a closely related complex, the activation energy for the exchange of a chloride ligand with water was computed to be around 22.7 kcal/mol.
Computational studies on the photosubstitution reactions of ruthenium complexes have also provided significant mechanistic insights. mdpi.comscbt.com These studies often explore the potential energy surfaces of the excited states to identify the key intermediates and transition states. For [Ru(NH₃)₅Cl]²⁺, irradiation with light could lead to the dissociation of either a chloride or an ammine ligand. Theoretical modeling can help predict the likely pathway by comparing the activation barriers for the different dissociation channels, which typically proceed through a dissociative metal-centered (³MC) excited state. mdpi.comscbt.com
Advanced Research Applications of Pentaamminechlororuthenium Iii Chloride in Chemical Science
Catalytic Applications in Fundamental Organic Reactions
While not typically used as a direct catalyst in organic reactions, pentaamminechlororuthenium(III) chloride is a significant precursor for the synthesis of more complex and catalytically active ruthenium species. chemimpex.com The Ru(III) center and its coordinated ligands provide a versatile platform for creating catalysts tailored for specific organic transformations.
The primary catalytic role of pentaamminechlororuthenium(III) chloride is that of a stable and convenient source of ruthenium for the synthesis of homogeneous catalysts. The ammine and chloride ligands can be systematically replaced in substitution reactions to introduce more complex and functional ligands, such as N-heterocyclic carbenes (NHCs), phosphines, or chelating organic molecules, which are crucial for catalytic activity. researchgate.netlibretexts.org
Research has demonstrated that new ruthenium(III) complexes can be prepared from pentaamminechlororuthenium(III) chloride by reacting it with α-N-heterocyclic mono- and di-carboxylic acids. researchgate.net By controlling factors such as the metal-to-ligand ratio and reaction time, one, two, or three of the original ligands can be substituted. researchgate.net This process modifies the steric and electronic environment around the ruthenium center, transforming the inert precursor into a species capable of catalyzing reactions such as transfer hydrogenation. The general mechanism involves the displacement of the chloride or ammine ligands to open coordination sites for the reactants. nih.gov For a catalyst to be effective, it often requires labile ligands that can be easily exchanged with substrates to initiate the catalytic cycle. nih.gov The synthesis of these specialized catalysts from a simple, stable precursor like pentaamminechlororuthenium(III) chloride is a fundamental strategy in catalyst design. chemimpex.com
Table 1: Ligand Substitution in [Ru(NH₃)₅Cl]Cl₂ for Catalyst Synthesis
| Reactant Ligand | Reaction Conditions | Resulting Complex Type | Potential Catalytic Application |
| α-N-Heterocyclic Carboxylic Acid | Reflux, controlled stoichiometry | Mixed-ligand Ru(III) complex | Transfer Hydrogenation |
| Bidentate Pyridine (B92270) Derivatives | Aqueous solution | Ru(II) tetraammine complex | Redox-based catalysis |
| Phosphines / NHCs | Multi-step synthesis (often via intermediate) | Ru-Phosphine or Ru-NHC complexes | Hydrogenation, Metathesis |
Research in Materials Science and Advanced Materials Development
In materials science, pentaamminechlororuthenium(III) chloride is explored for its potential in creating functional films and nanocomposites. Its ionic nature and coordination chemistry are key to its incorporation into larger material architectures.
The dicationic complex, [Ru(NH₃)₅Cl]²⁺, is a suitable building block for the fabrication of thin films using the layer-by-layer (LbL) assembly technique. This method involves the alternating deposition of materials with complementary interactions, typically electrostatics. A negatively charged substrate (e.g., silicon or gold coated with a negative self-assembled monolayer) is alternately dipped into a dilute aqueous solution of pentaamminechlororuthenium(III) chloride (the polycationic component) and a solution of a polyanion, such as poly(sodium 4-styrenesulfonate) (PSS). acs.orgmdpi.com
The process begins with the adsorption of a layer of the cationic ruthenium complex onto the charged substrate. After rinsing, the substrate is exposed to the polyanion solution, which adsorbs onto the ruthenium complex layer, reversing the surface charge. Repetition of this cycle builds a multilayered, ordered thin film. The growth of the film can be monitored by techniques such as UV-visible spectroscopy, ellipsometry, or quartz crystal microbalance. The resulting films are being researched for applications in sensor technology and as modified electrodes.
Table 2: Idealized Layer-by-Layer Film Growth using [Ru(NH₃)₅Cl]²⁺ and PSS
| Number of Bilayers | Surface Charge after Ru Complex Deposition | Surface Charge after PSS Deposition | Expected Film Thickness (nm) |
| 1 | Positive | Negative | ~1.5 |
| 5 | Positive | Negative | ~7.5 |
| 10 | Positive | Negative | ~15.0 |
| 20 | Positive | Negative | ~30.0 |
| 50 | Positive | Negative | ~75.0 |
Note: Thickness is an idealized estimate based on typical polyelectrolyte multilayer growth.
Pentaamminechlororuthenium(III) chloride is also investigated as a component in nanocomposite materials, where it is dispersed within a polymer or inorganic matrix to impart specific properties.
Polymer Nanocomposites: One approach involves incorporating the ruthenium complex into a polymer matrix, such as polyvinyl alcohol (PVA). nih.gov Using a solution casting method, the water-soluble pentaamminechlororuthenium(III) chloride and PVA are co-dissolved in water. The solvent is then slowly evaporated, leaving a flexible nanocomposite film. The ionic nature of the complex can influence the electrical properties of the insulating polymer. Research on analogous systems using chloro(pentaammine)cobalt(III) chloride has shown that increasing the concentration of the metal complex in a PVA matrix leads to an increase in electrical conductivity and a decrease in the activation energy. This suggests that such composites could be developed for applications in flexible electronics or as antistatic materials. nih.gov
Clay Nanocomposites: Another area of exploration is the creation of clay-based nanocomposites. Montmorillonite, a type of clay mineral, has a layered structure with naturally occurring cations (like Na⁺) in the interlayer space that can be exchanged. usgs.gov By stirring the clay in an aqueous solution of pentaamminechlororuthenium(III) chloride, the divalent [Ru(NH₃)₅Cl]²⁺ cations can replace the sodium ions between the clay sheets through an ion-exchange process. usgs.govresearchgate.net This intercalation of the ruthenium complex within the clay gallery can modify the clay's properties, with potential applications in catalysis, where the clay acts as a support, or for the controlled release of the complex. The success of the intercalation can be confirmed by techniques like X-ray diffraction (XRD), which measures the change in the interlayer spacing of the clay.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
